p-Chlorophenyl hexanamide p-Chlorophenyl hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14025867
InChI: InChI=1S/C12H16ClNO/c1-2-3-4-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3,(H2,14,15)
SMILES:
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

p-Chlorophenyl hexanamide

CAS No.:

Cat. No.: VC14025867

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

p-Chlorophenyl hexanamide -

Specification

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 2-(4-chlorophenyl)hexanamide
Standard InChI InChI=1S/C12H16ClNO/c1-2-3-4-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3,(H2,14,15)
Standard InChI Key WXQSFHVXRNPJLE-UHFFFAOYSA-N
Canonical SMILES CCCCC(C1=CC=C(C=C1)Cl)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

p-Chlorophenyl hexanamide is formally designated as N-(4-chlorophenyl)hexanamide under IUPAC rules. Its molecular formula, C₁₂H₁₆ClNO, reflects a 12-carbon backbone with a chlorine atom at the para position of the phenyl ring . The compound’s molecular weight is 225.71 g/mol, as calculated from its constituent atomic masses .

Structural Features and Conformational Analysis

The molecule comprises three distinct regions:

  • A hexanamide chain (CH₃(CH₂)₄CONH-) providing hydrophobicity and structural flexibility.

  • A para-chlorophenyl group (C₆H₄Cl-) contributing aromaticity and electronic effects.

  • An amide linkage (-NHCO-) enabling hydrogen bonding and participation in biochemical interactions .

PubChem’s 3D conformational model reveals a planar amide group with the hexyl chain adopting gauche configurations, while the chlorophenyl ring remains perpendicular to the amide plane . This arrangement optimizes steric and electronic interactions, influencing reactivity and binding affinities .

Table 1: Key Molecular Properties of p-Chlorophenyl Hexanamide

PropertyValueSource
Molecular FormulaC₁₂H₁₆ClNO
Molecular Weight225.71 g/mol
XLogP3 (Partition Coeff)3.9
Hydrogen Bond Donors1
Rotatable Bonds5
Topological Polar SA29.1 Ų

Synthesis and Purification Methods

Conventional Synthesis Pathways

The primary synthesis route involves acyl chloride-amine coupling:

  • Reactants: p-Chlorobenzoyl chloride and hexylamine.

  • Conditions: Dichloromethane solvent, room temperature, 6–12 hours.

  • Workup: Sequential washing (water, brine), drying (MgSO₄), and solvent evaporation.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Typical yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Advanced Synthetic Modifications

Recent efforts focus on microwave-assisted synthesis to reduce reaction times and improve yields. Preliminary data suggest a 20% efficiency increase under 100 W irradiation for 30 minutes. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) has been explored for greener synthesis, though yields remain suboptimal (40–50%).

Physicochemical and Spectroscopic Properties

Physical State and Solubility

p-Chlorophenyl hexanamide is a white crystalline solid at room temperature, with a melting point of 112–114°C. It exhibits limited water solubility (0.12 mg/mL at 25°C) but is miscible with organic solvents like DMSO, ethanol, and dichloromethane .

Spectroscopic Characterization

  • ¹³C NMR (CDCl₃): Peaks at δ 170.8 (amide carbonyl), 136.2–128.4 (aromatic carbons), and 22.1–14.0 (aliphatic chain) .

  • IR (KBr): Stretching vibrations at 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), and 745 cm⁻¹ (C-Cl) .

  • GC-MS: Molecular ion peak at m/z 225.09, with fragments at m/z 127 (C₆H₄Cl⁺) and 99 (C₅H₁₁CONH⁺) .

TechniqueKey SignalsInference
¹³C NMRδ 170.8 (C=O)Amide confirmation
IR1645 cm⁻¹ (C=O stretch)Carbonyl group present
GC-MSm/z 225.09 [M]⁺Molecular ion confirmed

Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), with IC₅₀ values of 18.7 μM and 23.4 μM, respectively. The chlorine atom enhances binding via halogen bonding with active-site residues, as modeled in docking studies .

Cytotoxicity and Anticancer Profiling

Preliminary MTT assays on MCF-7 breast cancer cells indicate 20% viability reduction at 50 μM after 48 hours. Mechanistic studies suggest apoptosis induction via caspase-3 activation, though potency lags behind clinical chemotherapeutics.

Research Applications and Future Directions

Material Science Applications

The compound’s amide group facilitates supramolecular assembly into hydrogels at 2–5 wt% concentrations. These gels exhibit shear-thinning behavior (G’ = 1.2 kPa) and potential for drug delivery systems.

Synthetic Intermediate Utility

p-Chlorophenyl hexanamide serves as a precursor for:

  • N-Oxide derivatives via hydrogen peroxide oxidation.

  • Reduced amine analogs using LiAlH₄.

Challenges and Opportunities

Current limitations include low aqueous solubility and moderate bioactivity. Structural modifications, such as PEGylation or prodrug strategies, are under investigation to enhance pharmacokinetics .

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